molecular formula C18H17NO3 B4409447 N-(4-acetylphenyl)-4-(allyloxy)benzamide

N-(4-acetylphenyl)-4-(allyloxy)benzamide

Cat. No.: B4409447
M. Wt: 295.3 g/mol
InChI Key: RFIQVEHWZVKXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetylphenyl)-4-(allyloxy)benzamide is a benzamide derivative characterized by a 4-acetylphenyl group attached to the amide nitrogen and an allyloxy substituent at the para position of the benzamide ring.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-3-12-22-17-10-6-15(7-11-17)18(21)19-16-8-4-14(5-9-16)13(2)20/h3-11H,1,12H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIQVEHWZVKXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Molecular Properties

Key structural variations among benzamide analogs include substitutions on the aromatic rings and modifications to the amide-linked side chains. Below is a comparative analysis of select analogs:

Compound Name Substituents Molecular Weight Key Features Reference
N-(4-Acetylphenyl)-4-(allyloxy)benzamide 4-Acetylphenyl (amide), 4-allyloxy (benzamide) 309.34* High lipophilicity (predicted logP ~3.2); Allyloxy group enhances reactivity
4-(Allyloxy)-N-(6-bromopyridin-2-yl)benzamide (9) 6-Bromopyridin-2-yl (amide), 4-allyloxy 347.19 Bromine enhances halogen bonding; nAChR negative allosteric modulator (NAM)
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (1) 6-Methylpyridin-2-yl (amide), 4-allyloxy 298.33 Selective hα4β2 nAChR inhibition (~5-fold over hα3β4)
N-(4-Acetylphenyl)-4-methoxybenzamide 4-Methoxy (benzamide) 283.31 Lower reactivity due to methoxy; potential metabolic stability
N-(4-Acetylphenyl)-4-(tetrazol-1-yl)benzamide 4-Tetrazolyl (benzamide) 307.31 Tetrazole enhances hydrogen bonding; GPCR ligand activity

*Calculated based on molecular formula C₁₈H₁₇NO₃.

Key Observations :

  • Allyloxy vs.
  • Amide Substituents : Pyridine-based amides (e.g., compounds 1 and 9) show nAChR modulation, while acetylphenyl analogs may target enzymes or GPCRs due to steric and electronic effects .
Receptor Modulation
  • nAChR Inhibition : Pyridine-linked benzamides (e.g., compound 1) exhibit selectivity for hα4β2 nAChRs (IC₅₀ ~10 µM), while bromine substitution (compound 9) enhances potency but reduces selectivity .
  • GPCR Targeting : Tetrazolyl derivatives (e.g., N-(4-acetylphenyl)-4-(tetrazol-1-yl)benzamide) show affinity for relaxin receptors, likely due to hydrogen bonding with the tetrazole ring .
Antimicrobial and Anticancer Activity
  • Benzimidazole Hybrids : N-(4-Acetylphenyl)-4-(5-nitro-1H-benzimidazol-2-yl)-benzamide demonstrates MIC values of 12.5–25 µg/mL against Mycobacterium smegmatis .
  • HDAC Inhibition: Analog N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) inhibits HepG2 cell proliferation (IC₅₀: 100–200 µM) with lower toxicity than SAHA .
Physicochemical Properties
  • Lipophilicity : Allyloxy derivatives (logP ~3.2) are more lipophilic than methoxy (logP ~2.5) or tetrazolyl (logP ~1.6) analogs, impacting membrane permeability .
  • Melting Points : Allyloxy analogs exhibit higher melting points (86–105°C) compared to methoxy derivatives (42–45°C), suggesting stronger crystal lattice interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-4-(allyloxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-4-(allyloxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.